molecular formula C8H18S B1297857 sec-Butyl Sulfide CAS No. 626-26-6

sec-Butyl Sulfide

Cat. No.: B1297857
CAS No.: 626-26-6
M. Wt: 146.3 g/mol
InChI Key: IEBAOPMEYUWQPD-UHFFFAOYSA-N
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Description

sec-Butyl sulfide, also known as di-sec-butyl sulfide, is an organic compound with the molecular formula C8H18S. It is a type of sulfide, which are sulfur analogs of ethers. Sulfides are generally more reactive than ethers . This compound is a liquid at room temperature and has a boiling point of approximately 165°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl sulfide can be synthesized through the reaction of sec-butyl halides with sodium sulfide. The general reaction involves the nucleophilic substitution of the halide by the sulfide ion, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of sec-butyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions. The process involves the dehydration of sec-butyl alcohol to form this compound and water as a byproduct .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. This reaction typically requires strong reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed:

Scientific Research Applications

sec-Butyl sulfide is used in various scientific research applications:

Comparison with Similar Compounds

Comparison: this compound is unique due to the presence of the sec-butyl groups, which impart different steric and electronic properties compared to other sulfides. This uniqueness makes this compound more reactive in certain chemical reactions, particularly those involving nucleophilic substitution and oxidation .

Properties

IUPAC Name

2-butan-2-ylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBAOPMEYUWQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870720
Record name Di-sec-butyl sulphide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-26-6
Record name Di-sec-butyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-sec-butyl sulphide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-sec-butyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-sec-butyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of sec-butyl sulfide, particularly its chirality, influence its self-assembly on gold surfaces?

A1: Research indicates that the intrinsic chirality of this compound plays a crucial role in its adsorption and self-assembly on gold surfaces []. Density Functional Theory (DFT) calculations and Scanning Tunneling Microscopy (STM) imaging reveal that while butyl this compound (BSBS), a this compound derivative, exhibits distinct monomeric forms due to its chirality, it does not form highly ordered arrays like other thioethers []. This suggests that weak enantiospecific intermolecular interactions in racemic BSBS lead to energetically similar yet structurally diverse assemblies, hindering the formation of ordered patterns.

Q2: What is the significance of studying the self-assembly of thioethers like this compound on gold surfaces?

A2: Understanding the self-assembly of thioethers, including this compound, on gold surfaces holds significant implications for various fields []. This knowledge can contribute to:

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